8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole
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Overview
Description
8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole is a fluorinated derivative of the indole family, characterized by its unique structure that includes a tetrahydrocyclopenta ring fused to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This method is efficient and high-yielding, often utilizing aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions may include microwave irradiation to reduce reaction times significantly .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like tetramethylpiperidine-1-oxoammonium salts.
Substitution: Halogenation and other substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Tetramethylpiperidine-1-oxoammonium salts.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Various halogenating agents.
Major Products:
Oxidation: Oxidized derivatives with functional groups at specific positions.
Reduction: Hexahydro derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can influence pathways related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole: Similar structure but with the fluorine atom at a different position, leading to variations in reactivity and applications.
Uniqueness: 8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole is unique due to the specific positioning of the fluorine atom, which can significantly alter its chemical reactivity and biological interactions compared to its non-fluorinated and differently fluorinated counterparts .
Biological Activity
8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole is a nitrogen-containing heterocyclic compound that belongs to the class of tetrahydrocyclopenta[b]indoles. This compound has garnered attention due to its potential biological activities, which may be attributed to its structural similarities with other indole derivatives. The presence of a fluorine atom at the eighth position of the bicyclic system enhances its reactivity and biological interactions.
- Molecular Formula : C₁₁H₈FN
- Molecular Weight : Approximately 175.2 g/mol
- Melting Point : 100.5-105.5 °C
- Boiling Point : Approximately 300.9 °C
The unique positioning of the fluorine atom is believed to influence both the pharmacokinetic properties and biological activity of the compound.
Biological Activity Overview
Research has indicated that this compound may interact with various biological targets, including receptors and enzymes. Preliminary studies suggest that it could possess anticancer properties and modulate inflammatory responses.
Table 1: Comparison of Similar Compounds
Compound Name | Molecular Formula | Notable Features |
---|---|---|
1,2,3,4-Tetrahydrocyclopenta[b]indole | C₁₁H₁₁N | Parent compound without fluorine substitution |
7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole | C₁₁H₁₀FN | Fluorine at position seven |
5-Methyl-1H-indole | C₉H₉N | Related indole structure |
6-Fluoroindole | C₉H₈FN | Indole derivative with fluorine substitution |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : Its structural similarity to other indoles suggests potential binding to serotonin receptors and other neurotransmitter systems.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammatory pathways.
- Nucleophilic Substitution Reactions : The presence of fluorine allows for unique chemical reactivity that may enhance its interaction with biological molecules.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- A study demonstrated that derivatives of tetrahydrocyclopenta[b]indoles exhibited significant cytotoxicity against various cancer cell lines. The introduction of a fluorine atom was noted to enhance this activity compared to non-fluorinated analogs.
- Molecular docking studies have indicated strong binding affinities of this compound with proteins involved in cancer pathways such as AKT and mTOR . These interactions suggest a potential role in inhibiting tumor growth.
Pharmacological Applications
This compound serves as a valuable building block in medicinal chemistry. Its derivatives are being investigated for their potential use in treating various conditions:
- Anticancer Agents : Research is ongoing into its efficacy against ovarian and breast cancers through mechanisms involving fatty acid binding protein inhibition .
- Anti-inflammatory Effects : Preliminary data suggest that this compound could modulate inflammatory responses through cytokine signaling pathways .
Properties
Molecular Formula |
C11H10FN |
---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
8-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C11H10FN/c12-8-4-2-6-10-11(8)7-3-1-5-9(7)13-10/h2,4,6,13H,1,3,5H2 |
InChI Key |
ILFIEUFYACXKIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C(=CC=C3)F |
Origin of Product |
United States |
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